Manganese gluconate

Übersicht

Beschreibung

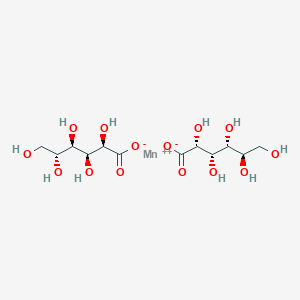

Manganese gluconate is a manganese salt of gluconic acid with the chemical formula C12H22MnO14 x 2H2O. It is typically obtained by reacting manganese carbonate with gluconic acid in an aqueous medium and then crystallizing the product to form a slightly pink powder . This compound is used as a dietary supplement to provide manganese, an essential trace element that plays a crucial role in various physiological processes, including amino acid, cholesterol, glucose, and carbohydrate metabolism .

Wirkmechanismus

Target of Action

Manganese gluconate primarily targets the Manganese cation . The Manganese cation plays a crucial role in various physiological processes as a constituent of multiple enzymes and an activator of other enzymes .

Mode of Action

This compound is a salt that dissociates in body fluids to form manganese and gluconic acid . Its pharmacological effects are due to the normal role of the Manganese cation in the body . It acts as a Manganese cation supplement , providing the body with necessary manganese for various metabolic functions.

Biochemical Pathways

Manganese is involved in several biochemical pathways. It is a cofactor for numerous enzymes involved in the metabolism of carbohydrates, amino acids, and cholesterol . Manganese also plays a role in the synthesis and activation of enzymes, metabolism of lipids and glucose, protein synthesis, hematopoiesis, endocrine regulation, and immunological functions . Additionally, it is involved in extracellular matrix synthesis/remodeling by activating prolidase, which is involved in collagen production, and by activating enzymes involved in glycosaminoglycan synthesis such as manganese-activated glycosyltransferase .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the role of the Manganese cation in the body. Manganese is essential for the normal function of many enzymes and plays a critical role in a variety of cellular processes. It is involved in antioxidant function, metabolism, bone and cartilage formation, and wound healing . For instance, Manganese is required for the activation of prolidase, an enzyme that provides the amino acid, proline, for collagen formation in human skin cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the dissociation of this compound into manganese and gluconic acid . Furthermore, the presence of other nutrients or substances in the body can also impact the absorption and utilization of this compound .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Mangan-Gluconat wird durch Reaktion von Mangancarbonat mit Gluconsäure in einem wässrigen Medium synthetisiert. Die Reaktion beinhaltet typischerweise das Auflösen von Mangancarbonat in einer Gluconsäurelösung, gefolgt von Kristallisation, um Mangan-Gluconat als leicht rosafarbenes Pulver zu erhalten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Mangan-Gluconat nach einem ähnlichen Verfahren hergestellt, bei dem Mangancarbonat unter kontrollierten Bedingungen mit Gluconsäure umgesetzt wird. Das Reaktionsgemisch wird dann Kristallisations-, Filtrations- und Trocknungsprozessen unterzogen, um das Endprodukt zu erhalten. Die Reinheit und Qualität von Mangan-Gluconat werden durch strenge Qualitätskontrollen gewährleistet .

Analyse Chemischer Reaktionen

Reaktionstypen: Mangan-Gluconat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Mangan-Gluconat kann zu Mangandioxid oxidiert werden.

Reduktion: Es kann zu Mangan(II)-Ionen reduziert werden.

Substitution: Mangan-Gluconat kann an Substitutionsreaktionen teilnehmen, bei denen der Gluconatligand durch andere Liganden ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Wasserstoffgas.

Substitutionsreaktionen: Liganden wie Chlorid, Sulfat und Nitrat können verwendet werden.

Hauptsächlich gebildete Produkte:

Oxidation: Mangandioxid.

Reduktion: Mangan(II)-Ionen.

Substitution: Manganchlorid, Mangansulfat, Mangannitrat.

Wissenschaftliche Forschungsanwendungen

Mangan-Gluconat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Wird wegen seiner Rolle bei der Enzymaktivierung und den Stoffwechselprozessen untersucht.

Medizin: Wird als Nahrungsergänzungsmittel zur Vorbeugung von Manganmangel verwendet.

Industrie: Wird bei der Herstellung von Düngemitteln, Tierfutter und als Nährstoffzusatz in Lebensmitteln verwendet.

5. Wirkmechanismus

Mangan-Gluconat dissoziiert in Körperflüssigkeiten zu Mangan und Gluconsäure. Die Manganionen wirken als Kofaktoren für verschiedene Enzyme und ermöglichen biochemische Reaktionen, die für den Stoffwechsel, den antioxidativen Schutz und die Knochenbildung unerlässlich sind. Mangan-Superoxiddismutase, ein Enzym, das Mangan benötigt, spielt eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, indem es Superoxidradikale in Wasserstoffperoxid umwandelt .

Ähnliche Verbindungen:

Mangansulfat: Ein weiteres Mangansalz, das als Nahrungsergänzungsmittel und in Düngemitteln verwendet wird.

Manganchlorid: Wird zur Herstellung anderer Manganverbindungen und als Katalysator in der organischen Synthese verwendet.

Manganacetat: Wird in der Textilfärbung und als Katalysator in chemischen Reaktionen verwendet.

Einzigartigkeit von Mangan-Gluconat: Mangan-Gluconat ist aufgrund seiner hohen Löslichkeit und Bioverfügbarkeit einzigartig, was es zu einer effektiven Manganquelle für die Nahrungsergänzung macht. Sein milder Geschmack und die minimalen Nebenwirkungen machen es für die Verwendung in Lebensmitteln und pharmazeutischen Produkten vorzuziehen .

Vergleich Mit ähnlichen Verbindungen

Manganese Sulfate: Another manganese salt used as a dietary supplement and in fertilizers.

Manganese Chloride: Used in the preparation of other manganese compounds and as a catalyst in organic synthesis.

Manganese Acetate: Used in textile dyeing and as a catalyst in chemical reactions.

Uniqueness of Manganese Gluconate: this compound is unique due to its high solubility and bioavailability, making it an effective source of manganese for dietary supplementation. Its mild taste and minimal side effects make it preferable for use in food and pharmaceutical products .

Eigenschaften

IUPAC Name |

manganese(2+);2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHQNTSSPHKCPB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22MnO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-39-8 | |

| Record name | Manganese gluconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

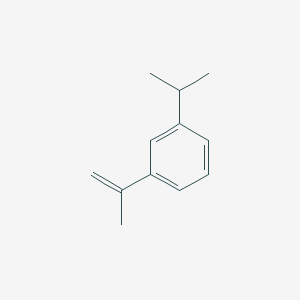

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

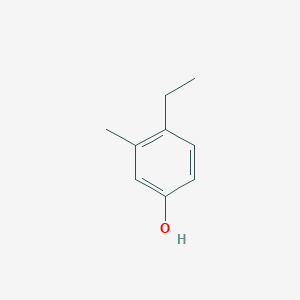

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-3,5a-Epoxynaphth[2,1-c]o](/img/structure/B71964.png)